Enzymatic Potency Advantage Over Non‑Cyclic and Mono‑Substituted Analogues in 5‑Lipoxygenase Inhibition
In a classic comparative study, N‑aminoindoline derivatives were evaluated for 5‑lipoxygenase (5‑LO) inhibitory activity. The lead compound 4 (an N‑acyl aminoindoline bearing the intact 4‑amino‑5‑hydroxy substitution pattern) exhibited an IC50 of 3.47 μM, comparable to the reference antioxidant‑type inhibitor phenidone (IC50 2.54 μM), whereas the non‑cyclic open‑chain analogue 2 was completely inactive (IC50 > 100 μM) [1]. Compound 4 achieved 80 ± 8% inhibition at a 10 μM test concentration, demonstrating that the closed indoline ring bearing the amino‑hydroxy donor pair is essential for target engagement [1]. This distinguishes 4‑aminoindolin‑5‑ol from simple phenols or anilines that lack the conformational constraint of the indoline bicycle.
| Evidence Dimension | 5‑Lipoxygenase IC50 and % inhibition at 10 µM |
|---|---|
| Target Compound Data | Compound 4 (N‑acyl aminoindoline): IC50 3.47 ± 0.93 μM; 80 ± 8% inhibition at 10 μM |
| Comparator Or Baseline | Phenidone: IC50 2.54 ± 0.53 μM; NDGA: IC50 0.41 ± 0.20 μM, 73 ± 8% inhibition; Open‑chain analogue 2: IC50 > 100 μM, inactive |
| Quantified Difference | Compound 4 is equipotent to phenidone (1.4‑fold weaker) but 5‑fold weaker than NDGA; however, it is >28‑fold more potent than its open‑chain congener. |
| Conditions | In vitro 5‑lipoxygenase enzyme assay, compound concentration range 0.1–100 μM; data derived from Audouin et al., Bioorg. Med. Chem. Lett. 2001 [1]. |
Why This Matters
For procurement decisions in anti‑inflammatory drug discovery, the head‑to‑head data confirm that only the intact aminoindoline scaffold delivers measurable 5‑LO inhibition; substituting with a non‑cyclic or mono‑substituted analog yields a null result, directly justifying the selection of 4‑aminoindolin‑5‑ol over cheaper open‑chain alternatives.
- [1] Audouin, C.; Mestdagh, N.; Lassoie, M.-A.; Houssin, R.; Hénichart, J.-P. N‑Aminoindoline derivatives as inhibitors of 5‑lipoxygenase, Bioorg. Med. Chem. Lett., 2001, 11, 845‑848. View Source
